

Assessing the Selectivity of Fmk-mea in Kinase Profiling: A Comparative Guide

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Compound of Interest

Compound Name: *Fmk-mea*
Cat. No.: *B12292923*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor **Fmk-mea** with other commercially available alternatives, focusing on selectivity and supported by experimental data. **Fmk-mea**, a water-soluble derivative of the irreversible p90 Ribosomal S6 Kinase (RSK) inhibitor Fmk, offers a valuable tool for studying RSK signaling. However, a thorough understanding of its kinase selectivity profile is crucial for the accurate interpretation of experimental results. This guide aims to provide researchers with the necessary data and protocols to make informed decisions when selecting an RSK inhibitor for their studies.

Executive Summary

Fmk-mea and its parent compound, Fmk, are potent, irreversible inhibitors of the C-terminal kinase domain (CTKD) of RSK family members, particularly RSK1 and RSK2. This guide compares the selectivity of Fmk with two other widely used RSK inhibitors, BI-D1870 and SL0101, which target the N-terminal kinase domain (NTKD). While Fmk demonstrates high potency for RSK, available data suggests potential off-target activity against a limited number of other kinases. BI-D1870 also exhibits high potency for all RSK isoforms but has documented off-target effects. SL0101 is reported to be highly specific for the NTKD of RSK1 and RSK2, with available kinome scan data supporting its selectivity. The choice of inhibitor should, therefore, be guided by the specific requirements of the experiment, considering the potential impact of off-target effects.

Data Presentation: Kinase Inhibitor Selectivity Profiles

The following tables summarize the available quantitative data on the kinase selectivity of Fmk, BI-D1870, and SL0101. It is important to note that comprehensive, publicly available kinome scan data for **Fmk-mea** and Fmk is limited. The data for Fmk is primarily derived from targeted studies.

Table 1: Inhibition of RSK Isoforms

Inhibitor	Target Domain	RSK1 IC50 (nM)	RSK2 IC50 (nM)	RSK3 IC50 (nM)	RSK4 IC50 (nM)	Reference(s)
Fmk	CTKD	-	15	-	-	[1]
BI-D1870	NTKD	31	24	18	15	[2]
SL0101	NTKD	Inhibits	Inhibits	No significant inhibition	No significant inhibition	[3]

IC50 values represent the concentration of inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. CTKD: C-terminal kinase domain; NTKD: N-terminal kinase domain. Dashes indicate data not available.

Table 2: Off-Target Kinase Inhibition Profile

Inhibitor	Concentration	Kinase Target	Remaining Activity (%)	Reference(s)
Fmk	~4 μ M (IC50)	Fyn	~50%	[1]
Qualitative	Src, Lck, Yes, Eph-A2, S6K1	Inhibition observed	[4]	
BI-D1870	100 nM (IC50)	PLK1	~50%	[5]
>10-fold > RSK IC50	Aurora B, DYRK1a, CDK2-A, Lck, CK1, GSK3 β	Inhibition observed	[5]	
SL0101	10 μ M	Aurora B	45	[3]
10 μ M	PIM3	49	[3]	
10 μ M	PIM1	71	[3]	
10 μ M	HIPK2	72	[3]	
10 μ M	Aurora C	76	[3]	
10 μ M	DYRK1A	79	[3]	
10 μ M	BRSK2	80	[3]	
10 μ M	PKC zeta	81	[3]	
10 μ M	CHK1	82	[3]	
10 μ M	PRAK	82	[3]	
10 μ M	MNK1	82	[3]	
10 μ M	DYRK3	84	[3]	
10 μ M	PAK5	85	[3]	
10 μ M	EF2K	85	[3]	
10 μ M	GSK3 beta	87	[3]	
10 μ M	CK1 delta	87	[3]	

10 µM	AMPK	88	[3]
10 µM	p38 delta MAPK	88	[3]
10 µM	Lck	88	[3]
10 µM	PKB alpha	88	[3]
10 µM	PKD1	88	[3]
10 µM	MKK1	88	[3]
10 µM	DYRK2	89	[3]
10 µM	ERK8	89	[3]
10 µM	PKC alpha	90	[3]
10 µM	PKA	92	[3]
10 µM	p38 alpha MAPK	94	[3]
10 µM	JNK2	94	[3]
10 µM	JNK1	94	[3]
10 µM	MAPKAP-K2	95	[3]
10 µM	PAK4	95	[3]
10 µM	SRPK1	95	[3]
10 µM	PIM2	95	[3]
10 µM	PHK	96	[3]
10 µM	MNK2	96	[3]
10 µM	JNK3	97	[3]
10 µM	CHK2	98	[3]
10 µM	ERK2	98	[3]
10 µM	ERK1	98	[3]
10 µM	PKB beta	98	[3]

10 µM	p38 beta MAPK	98	[3]
10 µM	MST2	98	[3]
10 µM	IKK beta	99	[3]
10 µM	NEK2a	101	[3]
10 µM	MSK1	101	[3]
10 µM	CK2	101	[3]
10 µM	MELK	102	[3]
10 µM	PDK1	102	[3]
10 µM	S6K1	103	[3]
10 µM	p38 gamma MAPK	103	[3]
10 µM	NEK7	104	[3]
10 µM	Src	104	[3]
10 µM	CSK	105	[3]
10 µM	CAMK1	105	[3]
10 µM	PRK2	106	[3]
10 µM	CDK2-Cyclin A	106	[3]
10 µM	CAMKK beta	107	[3]
10 µM	NEK6	108	[3]
10 µM	ROCK 2	109	[3]
10 µM	HIPK3	109	[3]
10 µM	SmMLCK	109	[3]
10 µM	SGK1	109	[3]
10 µM	MAPKAP-K3	111	[3]
10 µM	PLK1	111	[3]

10 μ M	MARK3	112	[3]
10 μ M	CAMKK alpha	116	[3]
10 μ M	PAK6	126	[3]

This table presents a selection of off-target kinases for which data is available. For SL0101, the data represents the percentage of remaining kinase activity in the presence of 10 μ M of the inhibitor. A lower percentage indicates stronger inhibition.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common in vitro kinase profiling assays.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Kinase of interest
- Kinase-specific substrate
- **Fmk-mea** or other inhibitors
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra Pure ATP
 - ADP Standard

- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Kinase Reaction Setup:
 - Prepare serial dilutions of the inhibitor (e.g., **Fmk-mea**) in the kinase reaction buffer.
 - In a white multiwell plate, add the kinase, substrate, and inhibitor to the appropriate wells.
 - Initiate the kinase reaction by adding ATP to a final concentration appropriate for the kinase being tested (often at or near the K_m for ATP).
 - The final reaction volume is typically 5-25 µL.
 - Include control reactions: "no inhibitor" (vehicle control) and "no kinase" (background control).
 - Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
- ADP Detection:
 - Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to all wells to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to all wells. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
 - Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Subtract the background luminescence ("no kinase" control) from all other readings.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
 - Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Radiometric Filter Binding Assay (Gold Standard)

This method directly measures the incorporation of a radiolabeled phosphate from [γ -³²P]ATP or [γ -³³P]ATP onto a kinase substrate.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Kinase of interest
- Kinase-specific peptide or protein substrate
- **Fmk-mea** or other inhibitors
- [γ -³²P]ATP or [γ -³³P]ATP
- Non-radiolabeled ("cold") ATP
- Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Phosphocellulose filter plates or paper
- Wash Buffer (e.g., 75 mM phosphoric acid)
- Scintillation fluid
- Scintillation counter or phosphorimager

Procedure:

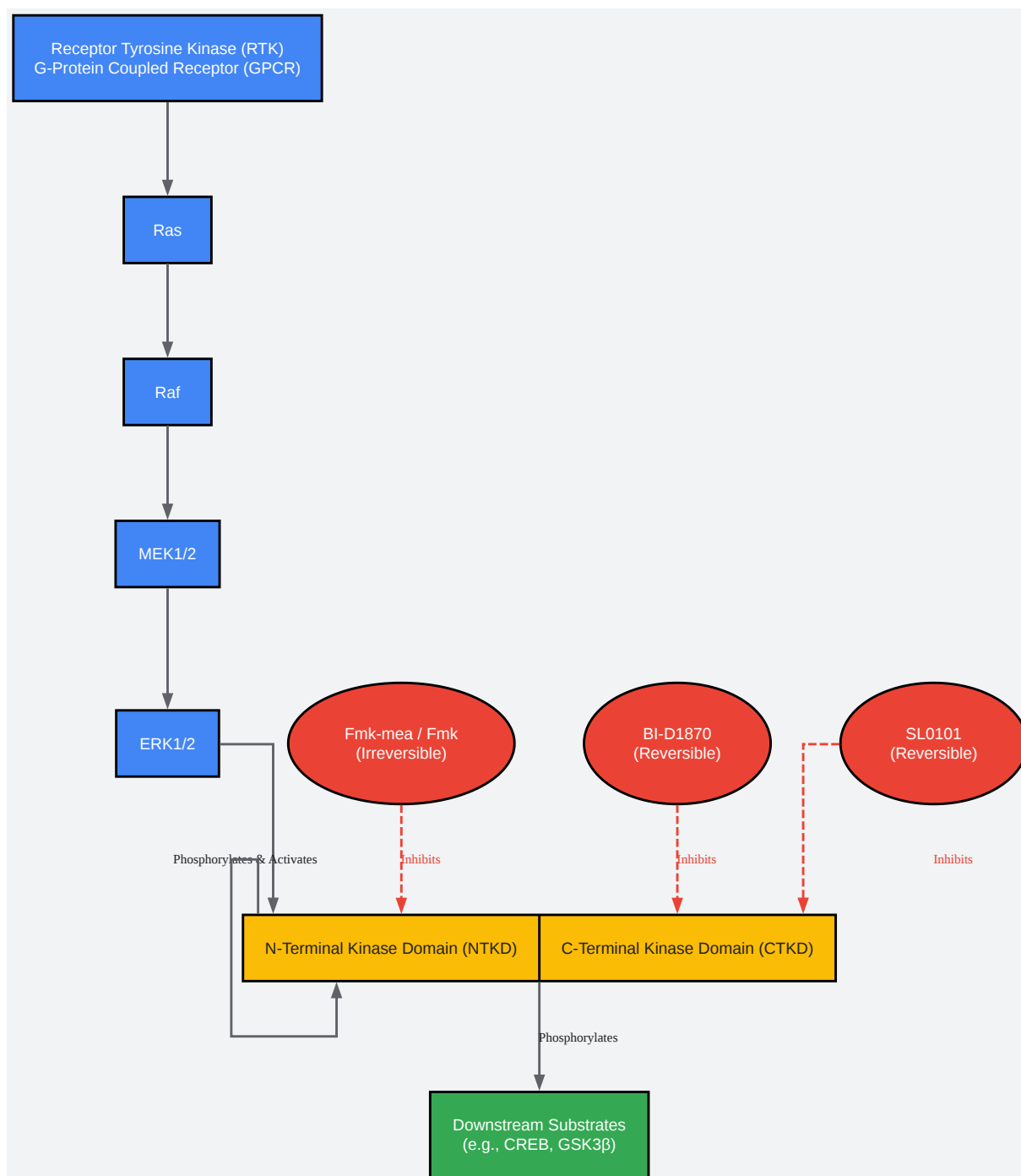
- Kinase Reaction Setup:
 - Prepare serial dilutions of the inhibitor in the kinase reaction buffer.
 - In microcentrifuge tubes or a multiwell plate, combine the kinase, substrate, and inhibitor.
 - Prepare a reaction mix containing the kinase reaction buffer, cold ATP, and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 - Initiate the kinase reaction by adding the ATP-containing reaction mix to each tube/well.
 - Include control reactions: "no inhibitor" (vehicle control) and "no kinase" (background control).
 - Incubate the reactions at the optimal temperature for the kinase for a specific time.
- Stopping the Reaction and Substrate Capture:
 - Terminate the reactions by adding a stop solution (e.g., phosphoric acid).
 - Spot an aliquot of each reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP will not.
- Washing:
 - Wash the filter membranes extensively with the wash buffer to remove any unbound $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- Data Acquisition and Analysis:
 - Allow the filters to dry completely.
 - Quantify the radioactivity on each filter spot using a scintillation counter (after adding scintillation fluid) or a phosphorimager.

- Subtract the background radioactivity ("no kinase" control) from all other readings.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting to a dose-response curve.

Mandatory Visualization

Signaling Pathway and Inhibition

The following diagram illustrates the canonical RSK signaling pathway and the distinct points of inhibition for **Fmk-mea**/Fmk, BI-D1870, and SL0101.

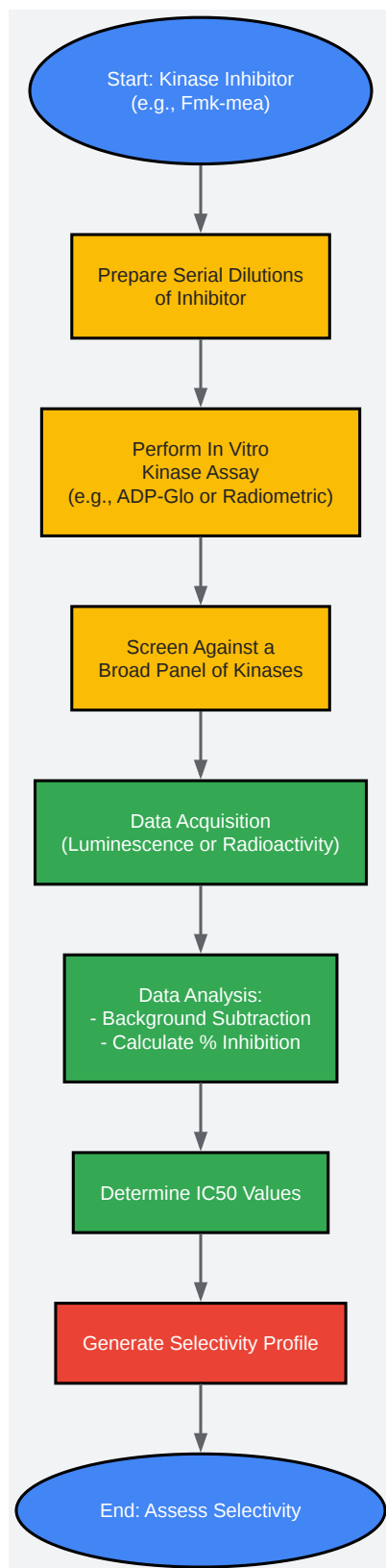


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Caption: RSK signaling pathway and inhibitor targets.

Experimental Workflow for Kinase Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.



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Caption: Workflow for kinase inhibitor profiling.

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